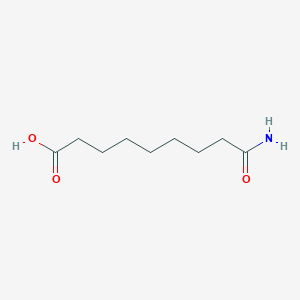
Azelaamic acid
説明
Azelaic acid is an organic compound with the molecular formula C9H16O4. It is a dicarboxylic acid found naturally in wheat, rye, and barley, and is used as a pharmaceutical and cosmetic ingredient. Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains, particularly wheat, rye, and barley. It is a white, odorless, crystalline powder with a slightly bitter taste. Azelaic acid is used as a topical treatment for mild to moderate acne, and it has been shown to be effective in reducing the number of inflammatory lesions and comedones. It is also used to treat rosacea, melasma, and hyperpigmentation. Azelaic acid has also been studied for its potential use in treating androgenetic alopecia (male pattern baldness).
科学的研究の応用
Dermatology: Treatment of Acne and Rosacea
Azelaic acid has been proven to be effective in targeting multiple causes of acne and related dermatological conditions . It is well tolerated using different classical formulations (gel, cream, etc.) . It was first approved for clinical use as a 15% gel in the treatment of rosacea . Since its introduction, it has also been approved for the treatment of acne as a 20% cream .
Liposomal Formulations
A novel liposomal formulation based on azelaic acid has been developed, with enhanced biocompatibility, bio-availability, antimicrobial, antigenotoxic, and anti-inflammatory properties . The liposomal formulations were prepared by the lipid film hydration method with different concentrations of azelaic acid (15%, 20%, 25%) .
Antibacterial Properties
Azelaic acid exerts a bacteriostatic effect on both aerobic and anaerobic bacteria including Propionibacterium . In terms of antibacterial activity, all the liposomal formulations exhibited a better effect compared to free AA solution against Staphylococcus aureus and Enterococcus faecalis .
Wound Healing
Cytotoxicity assays and an in vitro “scratch” test performed with normal human dermal fibroblasts revealed an accelerating healing effect . The optimum formulation in terms of both the antimicrobial and wound healing effect was AALipo20% (liposomes with 20% azelaic acid included) .
Anti-pigmentation Therapy
Azelaic acid is a potential tyrosinase inhibitor in the melanogenesis pathway for addressing pigmentation concerns . Mesoporous silica nanoparticles (MSNs) encapsulating azelaic acid within a gel matrix have been designed to improve dermal delivery and optimize anti-pigmentation therapy .
Bio-based Building Block for Biodegradable Polymers
Azelaic acid has proved to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . This includes the production of fine chemicals, new materials, and products from renewable feedstocks .
作用機序
Target of Action
Azelaic acid primarily targets anaerobic and aerobic bacteria , especially Staphylococcus epidermidis and Propionibacterium acnes . It also targets tyrosinase , an enzyme involved in the production of melanin . In the context of arthritis, it has been shown to target pro-inflammatory cytokines such as COX-II, TNF-α, 5-LOX, IL-17, NF-κB, IL-1β, and IL-6 , and increase anti-inflammatory cytokines .
Mode of Action
Azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in bacteria . It is a reversible inhibitor of tyrosinase and other oxidoreductases, and it inhibits mitochondrial respiration . It can also inhibit anaerobic glycolysis . In arthritis, it inhibits pro-inflammatory cytokines and increases anti-inflammatory cytokines .
Biochemical Pathways
Azelaic acid is assimilated through fatty acid degradation , with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . In arthritis, it modulates the network of pro- and anti-inflammatory cytokines .
Pharmacokinetics
acnes are over 90 times greater than that of the ambient tissue environment, indicating that the molecule is actively transported into the cell .
Result of Action
Azelaic acid has antimicrobial effects on both aerobic and anaerobic bacteria . It reduces microbial protein synthesis by over fifty percent . In arthritis, it ameliorates symptoms by decreasing arthritic score, paw volume, and improving body-weight alterations .
Action Environment
Environmental factors such as climatic changes and the deterioration of natural ecosystems can influence the action of azelaic acid . In the context of microbiome modulation, it has been found that seawater amended with azelaic acid becomes enriched in bacterial families that can catabolize azelaic acid .
特性
IUPAC Name |
9-amino-9-oxononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKLLZJDRPGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293085 | |
| Record name | Azelaamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61798-00-3 | |
| Record name | Azelaamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azelaamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



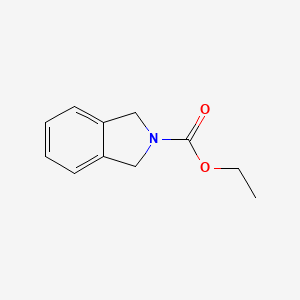

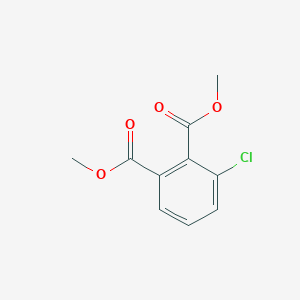

![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine acetate](/img/structure/B3054683.png)
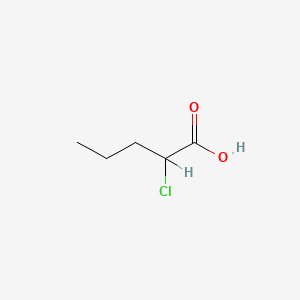

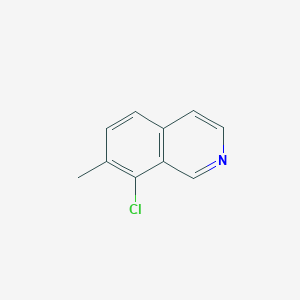
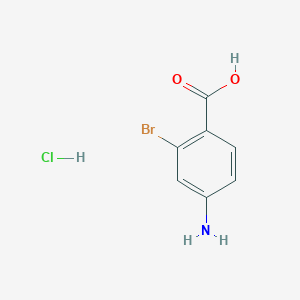
![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)
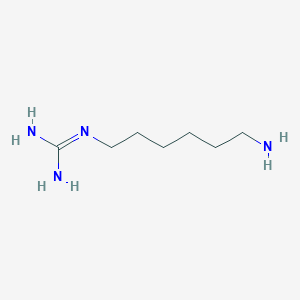
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)